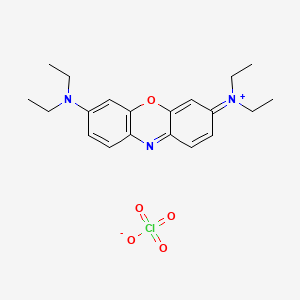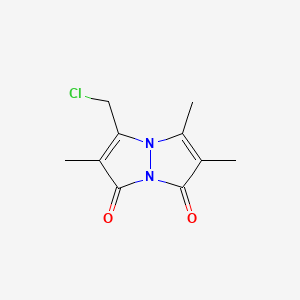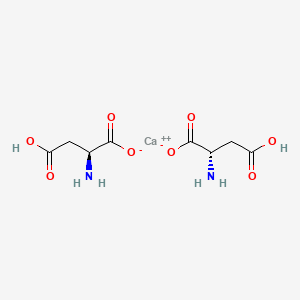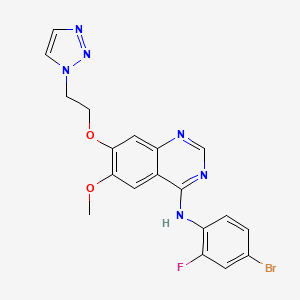
ZD-4190
描述
ZD-4190 is a small molecular weight inhibitor of vascular endothelial growth factor receptor tyrosine kinase activity. It is a substituted 4-anilinoquinazoline and is known for its potent inhibition of vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This compound has shown broad-spectrum antitumor efficacy and is utilized in cancer treatment .
科学研究应用
ZD-4190 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling pathways.
Biology: Employed in research to understand the role of vascular endothelial growth factor in angiogenesis and tumor growth.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new therapeutic agents targeting vascular endothelial growth factor receptor and epidermal growth factor receptor .
作用机制
ZD-4190 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor tyrosine kinase. This inhibition blocks the signaling pathways that promote angiogenesis and tumor growth. The molecular targets include vascular endothelial growth factor receptor 2 and epidermal growth factor receptor, which are critical for the proliferation and survival of endothelial cells .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ZD-4190 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions
ZD-4190 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
相似化合物的比较
Similar Compounds
ZD6474: Another inhibitor of vascular endothelial growth factor receptor and epidermal growth factor receptor signaling pathways.
ZD1839: Known for its inhibition of epidermal growth factor receptor tyrosine kinase activity.
ZD4054: Targets endothelin A receptor and is used in cancer research.
Uniqueness of ZD-4190
This compound is unique due to its potent inhibition of both vascular endothelial growth factor receptor 2 and epidermal growth factor receptor signaling pathways. This dual inhibition makes it a valuable compound in cancer research, offering broad-spectrum antitumor efficacy .
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGTVGEKMZEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



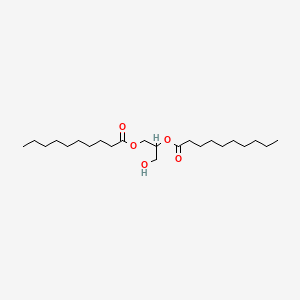
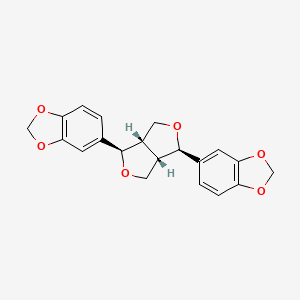
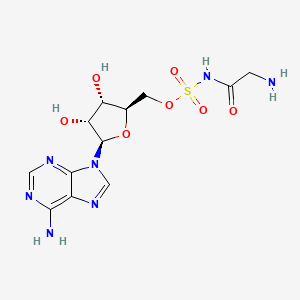


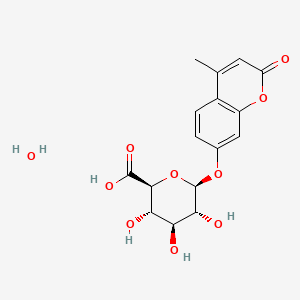
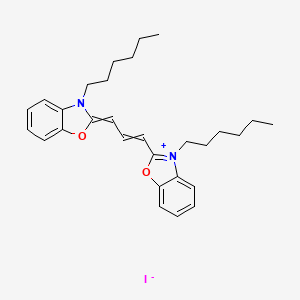


![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)
